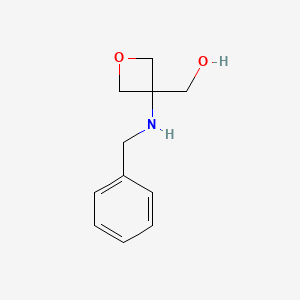
(3-(Benzylamino)oxetan-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Benzylamino)oxetan-3-yl)methanol is a heterocyclic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a benzylamino group attached to the oxetane ring
Wissenschaftliche Forschungsanwendungen
(3-(Benzylamino)oxetan-3-yl)methanol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzylamino)oxetan-3-yl)methanol typically involves the reaction of benzylamine with an oxetane derivative under specific conditions. One common method involves the nucleophilic substitution of an oxetane precursor with benzylamine in the presence of a suitable base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Benzylamino)oxetan-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic or electrophilic reagents can be used, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wirkmechanismus
The mechanism of action of (3-(Benzylamino)oxetan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with various enzymes and receptors, potentially modulating their activity. The oxetane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules. These interactions can result in various biological effects, depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(Amino)oxetan-3-yl)methanol: Similar structure but with an amino group instead of a benzylamino group.
(3-(Phenylamino)oxetan-3-yl)methanol: Similar structure but with a phenylamino group instead of a benzylamino group.
(3-(Methylamino)oxetan-3-yl)methanol: Similar structure but with a methylamino group instead of a benzylamino group.
Uniqueness
(3-(Benzylamino)oxetan-3-yl)methanol is unique due to the presence of the benzylamino group, which imparts specific chemical and biological properties. The benzyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins. This can result in distinct biological activities and applications compared to similar compounds with different substituents.
Eigenschaften
IUPAC Name |
[3-(benzylamino)oxetan-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-7-11(8-14-9-11)12-6-10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDZCEIWWDXJTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride](/img/structure/B591552.png)




